1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride

Description

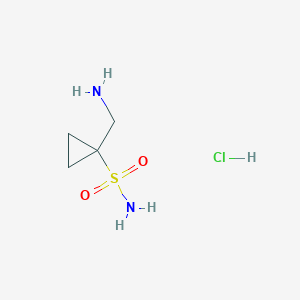

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(aminomethyl)cyclopropane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S.ClH/c5-3-4(1-2-4)9(6,7)8;/h1-3,5H2,(H2,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXENGNIKPUFNFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)S(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094590-67-5 | |

| Record name | 1-(aminomethyl)cyclopropane-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride typically involves the reaction of cyclopropane derivatives with aminomethyl sulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride is C₇H₁₄N₂O₂S·HCl, with a molecular weight of approximately 186.65 g/mol. Its structure combines the cyclopropane ring, which introduces steric strain and unique reactivity, with the sulfonamide moiety that enhances solubility and biological activity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Cyclopropane ring, aminomethyl group | Enhanced reactivity and binding affinity |

| Sulfamethoxazole | Aromatic sulfonamide | Widely used antibiotic |

| Acetazolamide | Sulfonamide with a five-membered ring | Carbonic anhydrase inhibitor |

| Benzylsulfonamide | Simple aromatic sulfonamide | Less sterically hindered than cyclopropane |

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile scaffold in medicinal chemistry.

The compound exhibits promising biological activity, particularly as an antimicrobial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for nucleic acid production in bacteria. Preliminary studies suggest that this compound may have applications in treating infections caused by resistant bacterial strains.

Furthermore, research indicates its potential in targeting Mycobacterium tuberculosis through the inhibition of specific enzymes involved in bacterial metabolism .

Medicinal Chemistry

Ongoing research is exploring the therapeutic applications of this compound as a precursor for drug development. Its ability to modulate biological pathways makes it a candidate for developing treatments for various diseases, including cancer and inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Studies : Research has shown that this compound can effectively inhibit the growth of multiple bacterial strains, including those resistant to conventional antibiotics. In vitro assays demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in folate metabolism, which is crucial for bacterial growth. Studies utilized techniques like enzyme assays to measure binding affinities and inhibitory effects.

- Pharmacokinetic Profiling : Investigations into the pharmacokinetic properties of related compounds have provided insights into their absorption, distribution, metabolism, and excretion (ADME) profiles, crucial for understanding their therapeutic potential .

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

- Solubility: Likely soluble in polar solvents (e.g., water, methanol) due to ionic nature .

- Stability : Cyclopropane rings are inherently strained but stabilized by electron-withdrawing sulfonamide groups .

The compound is compared to structurally related cyclopropane/cyclobutane derivatives, focusing on molecular features, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Key Observations:

The sulfonamide group in the target compound stabilizes the ring via electron withdrawal, a feature absent in simpler analogs like 1-methylcyclopropanamine .

Functional Groups: Sulfonamide (-SO₂NH₂): Enhances hydrogen-bonding capacity and solubility, critical for drug-receptor interactions . Hydrochloride Salt: Improves aqueous solubility and shelf-life compared to free bases (e.g., 1-amino-1-(hydroxymethyl)cyclopropane) .

Pharmacological Implications: Milnacipran Analogy: Both compounds share a cyclopropane core with amine and electron-withdrawing groups, suggesting shared mechanisms (e.g., serotonin/norepinephrine reuptake inhibition) . Lack of Data: Limited direct evidence exists for the target compound’s bioactivity; inferences rely on structural parallels .

Table 2: Physicochemical Properties

| Property | Target Compound | 1-Methylcyclopropanamine HCl | Milnacipran HCl |

|---|---|---|---|

| Solubility (Water) | High (salt form) | Moderate | High (salt form) |

| LogP | ~0.5 (predicted) | ~1.2 | 1.4 (reported) |

| pKa | ~8.5 (amine), ~2 (sulfonamide) | ~9.0 (amine) | 9.2 (amine) |

Biological Activity

1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride is a novel sulfonamide compound characterized by a unique cyclopropane ring structure combined with an aminomethyl group and a sulfonamide functional group. This article provides a comprehensive overview of its biological activities, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a cyclopropane ring, which imparts distinct steric and electronic properties that enhance its biological activity. The molecular formula is C₇H₁₄N₂O₂S·HCl, with a molecular weight of approximately 186.65 g/mol. The presence of the sulfonamide moiety is significant, as it is known to enhance solubility and biological activity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Cyclopropane ring, aminomethyl group | Enhanced reactivity and binding affinity |

| Sulfamethoxazole | Aromatic sulfonamide | Widely used antibiotic |

| Acetazolamide | Sulfonamide with a five-membered ring | Carbonic anhydrase inhibitor |

| Benzylsulfonamide | Simple aromatic sulfonamide | Less sterically hindered |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for nucleic acid production in bacteria. The compound's mechanism of action positions it as a potential candidate for antibiotic development, particularly against resistant bacterial strains.

Protein Kinase Modulation

Research indicates that this compound can modulate protein kinase enzymatic activity, influencing cellular processes such as proliferation and apoptosis. This modulation is particularly relevant in cancer therapy, where controlling cell growth is critical. The compound's interaction with specific biological targets suggests its utility in drug development aimed at treating various malignancies.

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various sulfonamides, this compound demonstrated potent inhibitory effects against several bacterial strains. The results indicated an IC₅₀ value comparable to established antibiotics, highlighting its potential as a therapeutic agent.

Future Directions in Research

The unique structural characteristics of this compound warrant further investigation into its pharmacological properties. Potential areas for future research include:

- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.

- Mechanistic Studies : Investigating the detailed mechanisms of action against specific bacterial enzymes involved in folate metabolism.

- Therapeutic Applications : Exploring its efficacy in clinical settings for treating infections caused by resistant bacteria.

Q & A

Q. What are the standard synthetic protocols for 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution of cyclopropane derivatives with sulfonamide precursors, followed by hydrochlorination. A common route includes:

- Step 1 : Reacting cyclopropylamine derivatives with sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate .

- Step 2 : Treating the intermediate with HCl gas or concentrated hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

- Purity Control : Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) and validation using HPLC (≥98% purity) or NMR (e.g., absence of unreacted amine protons at δ 1.5–2.0 ppm) .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 0.8–1.2 ppm) and sulfonamide NH (δ 5.5–6.5 ppm). DEPT-135 confirms CH₂ and CH₃ groups in the aminomethyl moiety .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 197.05 for C₅H₁₁N₂O₂SCl) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity and detect byproducts .

Q. How should storage conditions be optimized to maintain stability?

- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .

- Atmosphere : Use inert gas (N₂ or Ar) to minimize oxidation of the amine group .

- Stability Tests : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect decomposition products (e.g., free amine or sulfonic acid) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for higher yields?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in nucleophilic substitution reactions, identifying energy barriers and optimal solvents (e.g., THF vs. DMF) .

- Retrosynthetic AI Tools : Platforms like ICReDD leverage reaction databases (e.g., Reaxys) to propose alternative routes, such as using Mitsunobu conditions for stereoselective synthesis .

- Case Study : A 2024 study achieved 85% yield by replacing methyl iodide with ethyl bromoacetate in the aminomethylation step, guided by computational predictions .

Q. What strategies resolve enantiomeric purity challenges in asymmetric synthesis?

- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers .

- Enzymatic Methods : Lipase-mediated kinetic resolution (e.g., Candida antarctica) selectively acetylates the undesired enantiomer .

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated curves for the target stereoisomer .

Q. How to address contradictions in reported biological activity data?

- Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., known sulfonamide inhibitors) to isolate compound-specific effects .

- Meta-Analysis : Apply statistical tools (SPSS or R) to aggregate data from conflicting studies, adjusting for variables like assay pH or incubation time .

- Mechanistic Profiling : Use surface plasmon resonance (SPR) to measure real-time binding kinetics with target proteins, resolving discrepancies in IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.